Bis(1-oxoisononyl) peroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

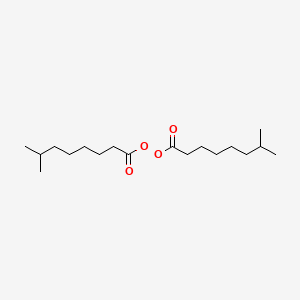

Bis(1-oxoisononyl) peroxide: is an organic peroxide compound with the chemical formula C18H34O4 . It is known for its strong oxidizing properties and is used in various industrial applications, particularly as an initiator for polymerization reactions. The compound is sensitive to temperature changes and contamination, which can lead to violent decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-oxoisononyl) peroxide typically involves the reaction of nonanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions must be carefully controlled to prevent decomposition and ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process includes stringent temperature control and the use of stabilizers to prevent premature decomposition. The compound is usually stored and transported as a mixture with an inert solid to enhance safety .

Chemical Reactions Analysis

Types of Reactions: Bis(1-oxoisononyl) peroxide primarily undergoes decomposition reactions, where it breaks down into nonanoic acid and oxygen. It can also participate in oxidation reactions, where it acts as an oxidizing agent to convert other compounds into their oxidized forms .

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and various acids as catalysts. The reactions are typically carried out at controlled temperatures to prevent explosive decomposition.

Decomposition Reactions: These reactions can be initiated by heat or contamination with certain metals or organic compounds.

Major Products: The major products formed from the decomposition of this compound are nonanoic acid and oxygen. In oxidation reactions, the products depend on the specific substrates being oxidized .

Scientific Research Applications

Chemistry: In chemistry, bis(1-oxoisononyl) peroxide is used as an initiator for radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .

Biology and Medicine: While not commonly used directly in biological or medical applications, the compound’s derivatives and related peroxides are studied for their potential antimicrobial and antitumor properties .

Industry: In the industrial sector, this compound is used in the production of plastics and resins. It serves as a curing agent for unsaturated polyester resins and as a cross-linking agent for polyethylene .

Mechanism of Action

The mechanism of action of bis(1-oxoisononyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, particularly polymerization. The molecular targets include unsaturated compounds that can undergo radical addition reactions .

Comparison with Similar Compounds

Bis(1-oxononyl) peroxide: Similar in structure and properties, used in similar applications.

Bis(1-hydroperoxyalkyl) peroxides: These compounds also serve as initiators for polymerization and have similar reactivity.

Uniqueness: Bis(1-oxoisononyl) peroxide is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled polymerization processes where precise initiation is required .

Biological Activity

Bis(1-oxoisononyl) peroxide is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cellular signaling. Understanding its biological effects is crucial for exploring its applications in therapeutic contexts, especially concerning oxidative damage and inflammation.

This compound is classified as a peroxide, a group of compounds characterized by the presence of a peroxy group (-O-O-). This structural feature is responsible for its reactivity and biological activity. The compound can be synthesized through various chemical methods, which influence its stability and efficacy in biological systems.

The biological activity of this compound is primarily linked to its role as an oxidizing agent. It can induce oxidative stress in cells, leading to various physiological responses. Key mechanisms include:

- Oxidative Stress Induction : this compound can generate reactive oxygen species (ROS), which are implicated in cell signaling pathways and can lead to apoptosis or necrosis if not regulated.

- Cellular Signaling : It may act as a signaling molecule, influencing pathways that regulate cell growth, differentiation, and apoptosis.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, studies have shown that exposure to this compound leads to reduced cell viability due to oxidative damage. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell type and exposure duration.

| Cell Line | IC50 (µg/mL) | Observed Effects |

|---|---|---|

| HepG2 | 25 | Decreased viability and increased apoptotic markers |

| HeLa | 30 | Induction of oxidative stress |

| A549 | 20 | Enhanced ROS production |

Antioxidant Activity

Interestingly, certain studies suggest that this compound may also exhibit antioxidant properties under specific conditions. This dual role complicates its classification but highlights its potential therapeutic applications. It has been observed to modulate the activity of antioxidant enzymes like catalase and glutathione peroxidase, which play crucial roles in cellular defense against oxidative stress.

Study 1: Cytoprotective Effects

In a recent study evaluating the cytoprotective effects of various peroxides, this compound was shown to enhance the cellular glutathione pool significantly. At doses of 0.5 µg/mL and 1.0 µg/mL, it increased glutathione levels to 3.07 ± 0.21 µmoles/mg protein and 3.78 ± 0.35 µmoles/mg protein, respectively . This suggests a protective mechanism against oxidative damage.

Study 2: Inflammatory Response Modulation

Another investigation highlighted the ability of this compound to modulate inflammatory responses in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties .

Properties

CAS No. |

58499-37-9 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

7-methyloctanoyl 7-methyloctaneperoxoate |

InChI |

InChI=1S/C18H34O4/c1-15(2)11-7-5-9-13-17(19)21-22-18(20)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |

InChI Key |

XKXGWYAQJRXDPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)OOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.